Methyl 2,3-di-O-benzylhexopyranoside
Overview
Description
Methyl 2,3-di-O-benzylhexopyranoside is a derivative of hexopyranoside, which is a class of compounds characterized by a six-membered ring structure containing oxygen, akin to the pyranose form of glucose. The compound is modified by the addition of benzyl groups at the 2 and 3 positions of the hexopyranoside ring. This modification can significantly alter the physical and chemical properties of the molecule, making it a subject of interest in synthetic organic chemistry, particularly in the synthesis of complex molecules and the study of carbohydrate chemistry.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through regiospecific benzylation reactions. For instance, the regiospecific benzylation of methyl α-D-xylopyranoside with benzyl chloride and sodium hydride can produce methyl 2,4-di-O-benzyl-α-D-xylopyranoside, along with by-products such as methyl 2,3- and 3,4-di-O-benzyl-α-D-xylopyranosides . Additionally, the synthesis of related compounds, such as methyl 2-O-benzyl-6-deoxy-3-C-methyl-α-D-mannopyranoside, involves multiple steps starting from methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allo-pyranoside and includes key steps like stereoselective cis-hydroxylation .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through various spectroscopic methods, including NMR spectroscopy, and in some cases, X-ray crystallography. For example, the crystal structure of a related phosphinyl derivative of methyl 4,6-O-benzylidene-2-deoxy-α-d-altropyranoside revealed that both the benzylidene and pyranose rings adopt chair conformations, with specific bond angles and lengths detailed in the analysis .
Chemical Reactions Analysis
This compound derivatives undergo a variety of chemical reactions. For instance, methyl 4,6-O-benzylidene-2,3-dideoxy-2-phenylazo-β-d-erythro-hex-2-enopyranoside can undergo addition reactions with different nucleophiles, and the stereochemistry of these reactions has been studied . Moreover, reactions with dimethylsulphoxonium methylide have been explored, leading to the addition of a methylene group to the carbon-carbon double bond of the azoalkene system .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the protective benzyl groups and the configuration of the hexopyranoside ring. These modifications can affect solubility, reactivity, and the overall stability of the molecule. The introduction of benzyl groups can also protect the molecule from unwanted side reactions during synthesis, making it a valuable intermediate in the preparation of more complex structures 10.
Scientific Research Applications
Xylan Derivatives and Applications
Xylan, a polysaccharide, is the focus of significant research due to its potential in forming biopolymer ethers and esters with specific properties. The modification of xylan, possibly involving similar chemical structures to methyl 2,3-di-O-benzylhexopyranoside, has been explored for creating new materials with varied applications. For instance, xylan esters have been synthesized with potential uses in drug delivery, showcasing the breadth of research in this domain (Petzold-Welcke et al., 2014).
Chromones as Radical Scavengers
Chromones, related to benzopyran derivatives, have been extensively studied for their antioxidant properties, which are crucial in neutralizing active oxygen species and free radicals that can lead to cell impairment. These compounds, including modifications like methylation or glycosylation, demonstrate significant potential in therapeutic applications, particularly due to their radical scavenging activity (Yadav et al., 2014).
Methyl-2-formyl Benzoate and Its Applications
Methyl-2-formyl benzoate, another compound related to benzopyran derivatives, is a versatile precursor in the synthesis of bioactive molecules with a range of pharmacological activities. Its role in organic synthesis highlights the importance of such compounds in developing new therapeutic agents (Farooq & Ngaini, 2019).
Osthole and Its Pharmacological Properties
Osthole, derived from natural products, is related to the benzopyran structure and exhibits a wide array of pharmacological activities. The study of such compounds, including their synthesis and biological effects, is crucial in developing alternative medicines with multiple therapeutic targets (Zhang et al., 2015).
Mechanism of Action
Target of Action
Methyl 2,3-di-O-benzylhexopyranoside is a complex organic compound that interacts with several targets. The primary targets of this compound are endoglucanases . Endoglucanases are enzymes that catalyze the hydrolysis of 1,4-beta-D-glycosidic linkages in cellulose, hemicellulose, lichenin, and cereal beta-D-glucans .
Mode of Action
The compound’s interaction with its targets involves binding to the active sites of the endoglucanases . This binding can inhibit the activity of the enzymes, leading to changes in the breakdown of complex carbohydrates .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in carbohydrate metabolism . By inhibiting endoglucanases, the compound can disrupt the breakdown of complex carbohydrates, affecting energy production and other downstream effects .
Pharmacokinetics
Like other similar compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with endoglucanases . By inhibiting these enzymes, the compound can affect the breakdown of complex carbohydrates, potentially influencing cellular energy production and other metabolic processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can interact with this compound or its targets
properties
IUPAC Name |
2-(hydroxymethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)19(18(23)17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHYQGVMTDLXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293789 | |
Record name | Methyl 2,3-di-O-benzylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17791-36-5, 33164-03-3 | |
Record name | NSC170185 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC92309 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3-di-O-benzylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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